3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolones Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate ketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzoylation and Alkylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- 3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Uniqueness
The unique combination of the 4-ethoxybenzoyl and 3-methoxyphenylmethyl groups, along with the difluoro substitutions, imparts distinct chemical and biological properties to 3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2NO4/c1-3-33-19-9-7-17(8-10-19)25(30)22-15-29(14-16-5-4-6-20(11-16)32-2)24-21(26(22)31)12-18(27)13-23(24)28/h4-13,15H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNQWABPBTLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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